molecular formula C18H15ClN2O3 B2758607 N-[(2-CHLOROPHENYL)METHYL]-5-(4-METHOXYPHENYL)-1,3-OXAZOLE-2-CARBOXAMIDE CAS No. 955682-95-8

N-[(2-CHLOROPHENYL)METHYL]-5-(4-METHOXYPHENYL)-1,3-OXAZOLE-2-CARBOXAMIDE

Cat. No.: B2758607
CAS No.: 955682-95-8
M. Wt: 342.78
InChI Key: LVGMSWPCDRZDAV-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-5-(4-METHOXYPHENYL)-1,3-OXAZOLE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-5-(4-METHOXYPHENYL)-1,3-OXAZOLE-2-CARBOXAMIDE typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: This step involves the reaction of the oxazole intermediate with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Carboxamide Formation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-5-(4-METHOXYPHENYL)-1,3-OXAZOLE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-5-(4-METHOXYPHENYL)-1,3-OXAZOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-5-phenyl-oxazole-2-carboxamide
  • N-(2-chlorobenzyl)-5-(4-hydroxyphenyl)oxazole-2-carboxamide

Uniqueness

N-[(2-CHLOROPHENYL)METHYL]-5-(4-METHOXYPHENYL)-1,3-OXAZOLE-2-CARBOXAMIDE is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-23-14-8-6-12(7-9-14)16-11-21-18(24-16)17(22)20-10-13-4-2-3-5-15(13)19/h2-9,11H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGMSWPCDRZDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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